Bienvenue dans la boutique en ligne BenchChem!

yc-1

Cardiovascular Pharmacology sGC Activation Vasorelaxation

Unlike generic sGC activators, YC-1 uniquely combines direct sGC activation with HIF-1α inhibition and non-specific PDE inhibitory activity. Its distinct binding site and heme-dependent/independent mechanisms make it irreplaceable for studying cGMP dynamics, tumor hypoxia, and benchmarking novel sGC/HIF-1α agents. Substitution with selective sGC stimulators or pure HIF-1α inhibitors will not replicate its full pharmacological profile, potentially invalidating comparative studies. Procure YC-1 now to ensure experimental reproducibility.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 154453-18-6
Cat. No. B235206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameyc-1
CAS154453-18-6
Synonyms3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole
YC -1 compound
YC 1 compound
YC-1 compound
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO
InChIInChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
InChIKeyOQQVFCKUDYMWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YC-1 (Lificiguat, CAS 154453-18-6): A Dual-Acting Research Compound for sGC Activation and HIF-1α Inhibition


YC-1 (Lificiguat; CAS 154453-18-6) is a synthetic benzylindazole derivative that functions as a direct, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC) [1]. It is also recognized as a potent inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α) [2]. The compound is widely used as a research tool in pharmacology, oncology, and cardiovascular research [3].

Why YC-1 Cannot Be Substituted with General sGC Modulators or HIF-1α Inhibitors


While YC-1 activates sGC, it is not a generic sGC activator. Its dual mechanism, combining sGC activation with HIF-1α inhibition, is unique [1]. Unlike more modern sGC stimulators, YC-1 also exhibits significant off-target phosphodiesterase (PDE) inhibitory activity, a property that must be accounted for in experimental design [2]. Furthermore, its binding site and mechanism of action on sGC differ from both NO donors and later-generation sGC stimulators like BAY 41-2272, leading to distinct pharmacological profiles and synergistic effects [3]. Therefore, substituting YC-1 with another sGC activator or a pure HIF-1α inhibitor will not replicate its full experimental profile and could invalidate comparative studies.

Quantitative Differentiation of YC-1: Comparative Data for Scientific Selection


Vasorelaxant Potency: YC-1 is 29-fold Less Potent than BAY 41-2272 in Rat Mesenteric Artery

In a direct head-to-head comparison on endothelium-intact rat mesenteric artery rings, the nitric oxide-independent sGC stimulator BAY 41-2272 was significantly more potent than YC-1 in inducing vasorelaxation. This demonstrates a key functional difference in potency within the same experimental system [1].

Cardiovascular Pharmacology sGC Activation Vasorelaxation

Off-Target Phosphodiesterase (PDE) Inhibition: A Unique Feature of YC-1 Absent in BAY 41-2272

Unlike the more selective sGC stimulator BAY 41-2272, YC-1 is a known non-specific phosphodiesterase inhibitor [1]. This dual activity on both sGC and PDE enzymes is a key differentiator that can impact cellular cGMP signaling and must be controlled for in studies where pure sGC activation is required.

Biochemistry Pharmacology Enzyme Selectivity

cGMP Elevation in Myometrial Tissue: YC-1 Elicits Greater Response Than DETA/NO

In isolated myometrial strips from pregnant rats, YC-1, an NO-independent sGC activator, induced a significantly greater elevation in tissue cGMP levels compared to the NO donor DETA/NO, demonstrating a more effective activation of the downstream signaling pathway in this tissue [1].

Reproductive Pharmacology cGMP Signaling Tissue Relaxation

Binding Affinity to sGC: YC-1 Exhibits Lower CO-Dependent Affinity than BAY 41-2272

A biophysical study using surface plasmon resonance revealed that the binding affinity of YC-1 to soluble guanylate cyclase (sGC) is enhanced by CO, but remains weaker than that of the optimized stimulator BAY 41-2272. This difference in molecular interaction with the target enzyme explains the observed differences in potency and efficacy [1].

Biochemistry Protein-Ligand Interaction Allosteric Regulation

Reversal of ODQ-Mediated sGC Inhibition: YC-1 Restores Enzyme Activity

YC-1 can rapidly reverse the inhibition of soluble guanylate cyclase (sGC) caused by ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a selective heme-site inhibitor. This functional property distinguishes YC-1 from simple NO donors and highlights its ability to modulate the enzyme's redox state or conformation [1].

Biochemistry Enzyme Regulation Pharmacological Rescue

YC-1's Optimal Application Scenarios: Where Its Unique Profile Is Essential


Investigating Synergistic sGC and PDE Modulation in Cellular cGMP Signaling

Use YC-1 to study the combined effect of direct sGC activation and non-specific PDE inhibition on intracellular cGMP dynamics. This is particularly relevant in models of platelet aggregation or vascular smooth muscle contraction where both pathways are active. Its dual mechanism, unlike selective sGC stimulators, allows researchers to probe the interplay between cGMP synthesis and degradation. [1]

Dual-Targeting of HIF-1α and sGC in Oncology Research

Employ YC-1 in in vitro and in vivo cancer models to investigate the simultaneous inhibition of the HIF-1α pathway and activation of sGC. This dual-targeting approach is relevant for studying tumor angiogenesis, cell proliferation, and apoptosis under hypoxic conditions. Its established IC50 values for HIF-1α inhibition (in the low micromolar range) make it a useful benchmark for evaluating novel HIF-1α inhibitors. [2]

Comparative Studies of sGC Activator Mechanisms in Smooth Muscle Relaxation

Use YC-1 as a reference compound in comparative pharmacology studies to benchmark the potency and efficacy of novel NO-independent sGC activators or NO donors. Its well-documented pEC50 values in various smooth muscle tissues (e.g., rat mesenteric artery, sheep sphincter of Oddi, rat myometrium) provide a robust basis for comparison. [3] [4]

Elucidating the Role of the sGC Heme Moiety in Oxidative Stress and Enzyme Regulation

Apply YC-1 in biochemical assays to study the heme-dependent and -independent mechanisms of sGC activation. Its ability to reverse inhibition by the heme-oxidizing agent ODQ makes it a key tool for investigating the role of the heme's redox state in enzyme activity and for screening compounds that may overcome heme oxidation. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for yc-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.